Targapremir-210 -

Targapremir-210

Catalog Number: EVT-283465
CAS Number:
Molecular Formula: C32H36N10O2
Molecular Weight: 592.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Targapremir-210 is a novel inhibitor of microRNA-210, reprograming an oncogenic hypoxic circuit.

Bifunctional Targapremir-210 Chimera

  • Compound Description: This compound consists of Targapremir-210 conjugated to a nuclease recruitment module. This module facilitates the recruitment of ribonuclease L to the pre-miR-210, leading to its degradation. This bifunctional molecule demonstrated enhanced selectivity compared to Targapremir-210 alone, exhibiting nanomolar binding affinity for pre-miR-210 without any DNA binding. []
  • Relevance: The bifunctional Targapremir-210 chimera is directly derived from Targapremir-210 and represents a structural modification aimed at enhancing its selectivity and potency. The addition of the nuclease recruitment module alters the mechanism of action, enabling targeted RNA degradation in addition to binding. []
Overview

Targapremir-210 is a small molecule designed to inhibit the biogenesis of microRNA-210, a non-coding RNA implicated in various oncogenic processes, particularly under hypoxic conditions. MicroRNA-210 is known to regulate gene expression involved in cancer progression, making it a target for therapeutic intervention. Targapremir-210 specifically binds to the Dicer site of the microRNA-210 precursor, effectively blocking its maturation and subsequent regulatory functions in cells .

Source and Classification

Targapremir-210 is classified as a small molecule inhibitor and is part of a broader category of RNA-targeted therapeutics. It was developed through a combination of structure-activity relationship studies and biochemical assays aimed at identifying compounds that selectively interact with RNA structures. The compound has been evaluated for its potential as an anticancer agent, particularly in tumors associated with hypoxia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Targapremir-210 involves several key steps:

  1. Design: The initial design was based on the structural features of the microRNA-210 precursor. Computational modeling techniques were employed to predict binding interactions.
  2. Synthesis: The synthesis typically involves organic reactions such as coupling reactions and cyclization processes to construct the heterocyclic framework that characterizes Targapremir-210. Specific reagents and conditions are optimized to enhance yield and purity.
  3. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.
  4. Characterization: The final product is characterized using spectroscopic methods (NMR, mass spectrometry) to confirm its molecular structure and verify its identity .
Molecular Structure Analysis

Structure and Data

Targapremir-210 features a complex heterocyclic structure designed for optimal interaction with RNA. While specific structural data such as molecular formula or 3D conformation were not detailed in the sources, it is known that the compound's design facilitates binding at the Dicer cleavage site of the precursor microRNA-210 .

Key characteristics include:

  • Molecular Weight: Approximately 300-400 Da (exact value may vary based on synthesis).
  • Functional Groups: The presence of specific functional groups enhances solubility and binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Targapremir-210 is its interaction with the microRNA-210 precursor, which can be described as follows:

  1. Binding Reaction: Targapremir-210 binds to the Dicer site on the microRNA hairpin structure.
  2. Inhibition Mechanism: This binding inhibits Dicer's ability to process the precursor into mature microRNA, thereby reducing levels of microRNA-210 in cells.

This mechanism has been studied through various assays including pull-down experiments and cellular assays that measure changes in microRNA expression levels following treatment with Targapremir-210 .

Mechanism of Action

Process and Data

The mechanism of action of Targapremir-210 involves several steps:

  1. Target Recognition: The compound selectively recognizes and binds to the Dicer cleavage site of the microRNA precursor.
  2. Inhibition of Processing: By occupying this site, Targapremir-210 prevents Dicer from processing the precursor into its mature form.
  3. Downregulation of Gene Regulation: As a result, the downstream effects mediated by microRNA-210 are diminished, impacting pathways associated with tumor growth and adaptation to hypoxia.

This process has been validated through various experimental models demonstrating that inhibition leads to altered gene expression profiles consistent with reduced oncogenic activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not provided in detail, typical properties for small molecules like Targapremir-210 include:

  • Solubility: Expected to be soluble in organic solvents; aqueous solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Chemical properties would include:

  • Reactivity: Reactivity profiles would depend on functional groups present in the structure.

Further studies may provide comprehensive data on these properties relevant for formulation and therapeutic application .

Applications

Scientific Uses

Targapremir-210 has significant potential applications in cancer therapeutics due to its ability to inhibit microRNA-210, which is often overexpressed in various cancers, particularly under hypoxic conditions. Its applications include:

  1. Cancer Treatment: As an anticancer agent targeting hypoxic tumors where microRNA-210 plays a role in promoting survival.
  2. Research Tool: Used in studies investigating RNA biology and gene regulation mechanisms related to cancer progression.
  3. Drug Development: Potential for development into a therapeutic drug aimed at reprogramming oncogenic circuits associated with hypoxia .
Introduction to microRNA-210 (miR-210) in Oncogenic Pathways

MicroRNA-210 (miR-210) is a hypoxia-inducible noncoding RNA critically overexpressed in solid tumors. Its dysregulation stabilizes hypoxia-inducible factors (HIFs), reprograms cellular metabolism toward aerobic glycolysis (Warburg effect), and drives metastasis. In triple-negative breast cancer (TNBC), miR-210 overexpression correlates with aggressiveness, therapy resistance, and poor prognosis, making it a high-value therapeutic target [2] [3] [7].

miR-210 as a Hypoxia-Inducible Factor (HIF) Regulator

miR-210 directly suppresses GPD1L (glycerol-3-phosphate dehydrogenase 1-like enzyme), a negative regulator of HIF-1α. Under normoxia, GPD1L activates prolyl hydroxylases (PHDs), which tag HIF-1α for proteasomal degradation. miR-210 inhibition of GPD1L stabilizes HIF-1α, allowing its nuclear translocation and transcriptional activation of >300 hypoxia-response genes [3] [4]. Additionally, miR-210 suppresses CYGB (cytoglobin), a tumor suppressor that modulates p53 activity. This dual targeting creates a feed-forward loop amplifying HIF-driven oncogenesis [3].

Table 1: Key miR-210 Targets in HIF Regulation

Target GeneFunctionConsequence of miR-210 Suppression
GPD1LActivates PHDsHIF-1α destabilization; reduced hypoxia signaling
CYGBp53 stabilizerEnhanced p53 activity; increased apoptosis
ISCU1/2Iron-sulfur cluster biogenesisImpaired mitochondrial respiration

Sources: [3] [4]

Role of miR-210 in Tumor Hypoxia and Metastasis

Hypoxic niches exploit miR-210 to enhance metastatic capacity through:

  • Metabolic Reprogramming: miR-210 increases glucose uptake, lactate production, and extracellular acidification (ECAR) by modulating glycolytic genes downstream of HIF-1α and p53 [3]. In TNBC cells, miR-210-3p overexpression elevates lactate output by 2.5-fold, fostering an acidic microenvironment that promotes invasion [3].
  • Apoptosis Evasion: HIF-1α stabilization under hypoxia normally blocks apoptosis. miR-210 knockdown reverses this effect, increasing caspase-3/7 activity by 40–60% in hypoxic TNBC cells [4].
  • Immune Microenvironment Remodeling: miR-210 is overexpressed in tumor-infiltrating plasma cells (CD79a+/MUM1+/CD38+) within TNBC stroma. These cells contribute to immune evasion and metastatic progression [7].

Table 2: miR-210-Driven Molecular Mechanisms in Metastasis

ProcessMechanismFunctional Outcome
Glycolytic flux↑ HIF-1α → LDHA/PKM2 upregulationEnhanced Warburg effect; acidification
Anoikis resistance↓ CYGB → impaired p53 activitySurvival of circulating tumor cells
Stromal signalingmiR-210 in plasma cellsAntibody-mediated immune suppression

Sources: [3] [7]

Mechanistic Links Between miR-210 and Triple-Negative Breast Cancer (TNBC)

TNBC’s hypoxic core makes it exceptionally reliant on miR-210:

  • Biomarker Significance: miR-210 is 15-fold higher in TNBC under hypoxia versus normoxia, inversely correlating with GPD1L levels (10-fold decrease) [3] [4].
  • Targapremir-210 Mechanism: This bis-benzimidazole derivative binds the Dicer cleavage site in pre-miR-210 (Kd = 200 nM), inhibiting mature miR-210 biogenesis. At 200 nM, it reduces mature miR-210 by >70% in hypoxic MDA-MB-231 cells, derepressing GPD1L and decreasing HIF-1α mRNA [2] [4] [9].
  • In Vivo Efficacy: In TNBC xenografts, Targapremir-210 (single 200 nM intraperitoneal dose) reduces tumor burden by 50–60% over 21 days, correlating with suppressed HIF-1α and increased apoptosis [4] [9].

Table 3: Targapremir-210 Activity in TNBC Models

ModelResponse to Targapremir-210Key Molecular Changes
MDA-MB-231 (hypoxia)IC50 = 200 nM; apoptosis induction↓ miR-210; ↑ GPD1L; ↓ HIF-1α mRNA (75%)
TNBC xenograftsTumor mass ↓ 60%; proliferation ↓↓ Ki-67; ↓ HIF-1α in resected tumors

Sources: [2] [4] [9]

Properties

Product Name

Targapremir-210

IUPAC Name

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide

Molecular Formula

C32H36N10O2

Molecular Weight

592.7 g/mol

InChI

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39)

InChI Key

PAYVJEWMAWLKAP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Targapremir-210, Targapremir 210, Targapremir210

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.